molecular formula C27H27ClO6S B13741991 Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate CAS No. 1023648-23-8

Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate

Cat. No.: B13741991
CAS No.: 1023648-23-8
M. Wt: 515.0 g/mol
InChI Key: UUMIZYJUOJSAHD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenylsulfanyl group may play a crucial role in binding to these targets, while the methoxy-malonate moiety may influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-{2-[4-(3-methoxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat
  • Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-bromophenyl]-ethyl}-2-methoxy-malonat

Uniqueness

Dimethyl 2-{2-[4-(3-benzyloxyphenylsulfanyl)-2-chlorophenyl]-ethyl}-2-methoxy-malonat is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1023648-23-8

Molecular Formula

C27H27ClO6S

Molecular Weight

515.0 g/mol

IUPAC Name

dimethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-methoxypropanedioate

InChI

InChI=1S/C27H27ClO6S/c1-31-25(29)27(33-3,26(30)32-2)15-14-20-12-13-23(17-24(20)28)35-22-11-7-10-21(16-22)34-18-19-8-5-4-6-9-19/h4-13,16-17H,14-15,18H2,1-3H3

InChI Key

UUMIZYJUOJSAHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OC)OC

Origin of Product

United States

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